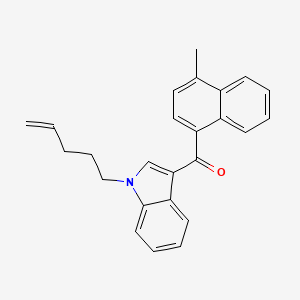
カルベジロール-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Carvedilol-d5 is widely used in scientific research for:
Pharmacokinetic Studies: It serves as an internal standard in mass spectrometry for the quantification of carvedilol in biological samples.
Drug Development: It is used in the development and validation of analytical methods for carvedilol and its metabolites.
Transdermal Delivery Systems: Research has explored the use of carvedilol-loaded ethosomes for enhanced transdermal delivery.
作用機序
カルベジロール-d5は、カルベジロールと同様に、非選択的β遮断薬として作用します。それは、βアドレナリン受容体を遮断することにより、運動誘発性頻脈を阻害し、α1アドレナリン受容体を遮断することにより、血管の平滑筋を弛緩させます。 これにより、末梢血管抵抗が減少し、血圧が全体的に低下します . さらに、カルベジロールは、βアレスチンとERK1/2の活性化を通じて、心保護シグナル伝達を活性化します .
類似の化合物との比較
類似の化合物
カルベジロール: 臨床設定で広く使用されている、重水素化されていない形態。
メトプロロール: 同様の適応症に使用される別のβ遮断薬。
プロプラノロール: 異なる薬物動態特性を持つ非選択的β遮断薬。
独自性
This compoundは、質量分析において分析精度と正確性を向上させる利点をもたらす重水素標識のためにユニークです。 これは、薬物動態研究や医薬品開発において特に価値があります .
生化学分析
Biochemical Properties
Carvedilol-d5, like its parent compound Carvedilol, interacts with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Cellular Effects
Carvedilol-d5 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Carvedilol-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . G proteins drive all detectable Carvedilol signaling through β2-adrenoceptors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Carvedilol-d5 may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Carvedilol-d5 vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carvedilol-d5 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Carvedilol-d5 is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Carvedilol-d5 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
カルベジロール-d5の調製には、カルベジロール分子への重水素原子の組み込みが含まれます。これは、重水素化試薬と溶媒を使用するなど、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、溶媒蒸発技術であり、カルベジロールとクエン酸、酒石酸、サッカリンなどの重水素化酸の2元混合物をメタノールに溶解し、溶媒蒸発のために放置する方法です .
工業的生産方法
This compoundの工業的生産は、通常、制御された条件下で重水素化試薬と溶媒を使用した大規模合成を含みます。 プロセスには、重水素交換反応、クロマトグラフィーによる精製、およびNMRや質量分析などの技術を使用した特性評価など、重水素原子の組み込みを保証する手順が含まれる場合があります .
化学反応の分析
反応の種類
カルベジロール-d5は、次のようなさまざまな化学反応を起こします。
酸化: カルベジロールは、酸化されて代謝産物を形成することができます。
還元: 還元反応は、カルベジロールの官能基を修飾することができます。
置換: 置換反応は、芳香環または他の反応性部位で起こる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります。 これらの反応の条件は、通常、所望の変換を保証するために、制御された温度、pHレベル、および溶媒を含みます .
主要な生成物
これらの反応から生成される主な生成物には、さまざまな代謝産物とカルベジロールの誘導体があり、LC-MS/MSなどの技術を使用して分析できます .
科学研究アプリケーション
This compoundは、科学研究において広く使用されています。:
類似化合物との比較
Similar Compounds
Carvedilol: The non-deuterated form, used widely in clinical settings.
Metoprolol: Another beta-blocker used for similar indications.
Propranolol: A non-selective beta-blocker with different pharmacokinetic properties.
Uniqueness
Carvedilol-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and drug development .
特性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-IZIHCQFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670075 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929106-58-1 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

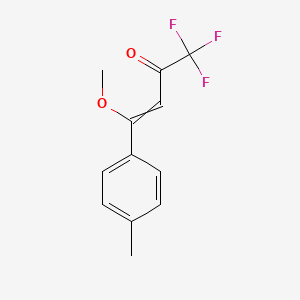
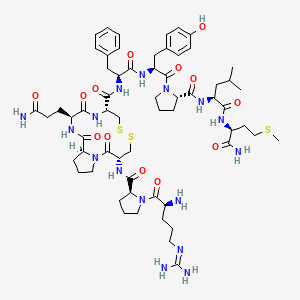
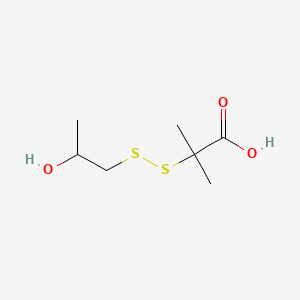
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
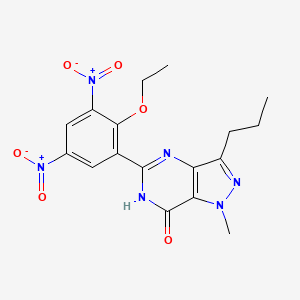
![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
